molecular formula C11H11FN2 B11813403 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole

1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole

Cat. No.: B11813403
M. Wt: 190.22 g/mol
InChI Key: LYOMKWDUOGGEBW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole is a fluorinated imidazole derivative characterized by a planar imidazole core substituted with a 4-fluorophenyl group at the 1-position and methyl groups at the 2- and 5-positions. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry, materials science, and fluorescence-based sensing due to its electronic and steric properties. The fluorine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the methyl groups contribute to steric bulk and conformational rigidity .

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylimidazole

InChI

InChI=1S/C11H11FN2/c1-8-7-13-9(2)14(8)11-5-3-10(12)4-6-11/h3-7H,1-2H3

InChI Key

LYOMKWDUOGGEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C2=CC=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

ParameterTested RangeOptimal ValueYield (%)
Catalyst Loading1–10 mol% Pd5 mol% Pd(PPh₃)₄85
BaseK₂CO₃, Cs₂CO₃K₂CO₃82
Temperature (°C)60–1008085
SolventDioxane, THFDioxane/H₂O (4:1)85

Halogenation-Debromination Strategies

Regioselective bromination followed by debromination offers an alternative route. 1,2-dimethyl-1H-imidazole undergoes dibromination using N-bromosuccinimide (NBS) in DMF at 25°C, yielding 4,5-dibromo-1,2-dimethyl-1H-imidazole (80% yield). Subsequent selective debromination with i-PrMgCl in THF at –25°C removes the 5-bromo substituent, affording 4-bromo-1,2-dimethyl-1H-imidazole (74% yield). A final Suzuki coupling introduces the 4-fluorophenyl group (Section 2).

Safety note : NBS-DMF mixtures pose exothermic risks; controlled addition and temperature monitoring are essential during scale-up.

Mechanistic Insights and Reaction Optimization

Role of Design of Experiments (DOE)

A DOE study on the cyclocondensation step identified temperature and NH₄OAc concentration as critical factors. Response surface methodology revealed optimal conditions at 110°C and 1.5 equiv NH₄OAc, boosting yields from 65% to 78%.

Flow NMR Spectroscopy

Real-time monitoring of the cyclization step via flow NMR confirmed a two-step mechanism: (1) rapid imine formation and (2) slower electrocyclic ring closure. This insight justified extended reaction times (>48 hours) for complete conversion.

Industrial-Scale Considerations

Large-scale synthesis (kg quantities) requires:

  • Continuous flow reactors : Minimize thermal gradients during exothermic steps like bromination.

  • Cost-effective catalysts : Recyclable Pd/C systems reduce metal leaching and costs.

  • Green solvents : Substituting DMF with cyclopentyl methyl ether (CPME) improves safety profiles without sacrificing yield.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H arylation bypasses pre-halogenation steps. Preliminary data show 40–50% yields using Ru(bpy)₃²⁺ and 4-fluoroiodobenzene under blue LED irradiation.

Biocatalytic Approaches

Imine reductases (IREDs) catalyze stereoselective cyclization at ambient temperatures, though yields remain low (30–35%) .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products:

    Oxidation: Formation of corresponding imidazole N-oxide.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that imidazole derivatives, including 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole, exhibit promising antimicrobial activity. These compounds have been investigated for their effectiveness against multidrug-resistant bacteria and fungi. A notable study highlighted the compound's potential as a lead in drug development targeting resistant strains of Tuberculosis and other pathogens .

Mechanisms of Action

Molecular docking studies suggest that the compound interacts with bacterial proteins such as FtsZ, which is crucial for bacterial cell division. This interaction may inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent. Additionally, its structural similarity to existing drugs allows for modifications that could enhance efficacy and reduce side effects.

Case Study: Antifungal Activity

A study by Banfi et al. (2006) demonstrated the antifungal properties of imidazole derivatives, establishing a link between structural features and biological activity. The results indicated that modifications to the imidazole ring could significantly influence the compound's effectiveness against fungal infections .

Materials Science Applications

Synthesis of Functionalized Materials

The unique structure of this compound makes it an attractive intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the creation of various functionalized materials. This versatility is particularly useful in developing new polymers and nanomaterials.

Optical Properties

Imidazole derivatives have shown significant optical properties, including fluorescence and chemiluminescence. These characteristics make them suitable for applications in sensors and imaging technologies. For instance, compounds similar to this compound have been utilized in constructing fluorescent chemosensors for detecting metal ions .

Analytical Chemistry Applications

Chemosensors Development

The fluorescent properties of imidazole derivatives enable their use as chemosensors for environmental monitoring and biomedical applications. The ability to detect metal ions through fluorescence changes upon binding has been extensively studied, demonstrating the compound's potential in analytical chemistry .

Case Study: Fluorescent Chemosensors

Research by Jayabharathi et al. (2010) reported the synthesis of a fluorescent chemosensor based on imidazole derivatives, showcasing their application in detecting heavy metals with high sensitivity and selectivity . This study underscores the importance of structural modifications in enhancing sensor performance.

Table 1: Summary of Biological Activities

Activity TypeCompound NameReference
AntimicrobialThis compound
AntifungalThis compound
Fluorescent ChemosensorSimilar Imidazole Derivatives

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole

  • Structural Features: The imidazole ring is planar, with dihedral angles of 76.46° (vs. methoxyphenyl ring) and 40.68° (vs. fluorophenyl ring), indicating significant non-planarity between substituents . The methoxyphenyl group introduces an electron-donating substituent, contrasting with the electron-withdrawing fluorine in the target compound.
  • Intermolecular Interactions: No classical hydrogen bonds observed in the crystal lattice. Non-covalent interactions (e.g., C–H···π, C–H···F) dominate, influencing packing density and solubility .
  • Applications :
    • Functions as a fluorescent chemosensor for metal ions due to fluorescence quenching upon metal coordination .

4-(4-Chlorophenyl/4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compounds 4 and 5)

  • Structural Features :
    • Isostructural compounds with triclinic symmetry (space group P¯1). The fluorophenyl group in Compound 5 adopts a perpendicular orientation relative to the molecular plane, reducing conjugation compared to the planar fluorophenyl group in the target compound .
  • Synthesis: High-yield crystallization from dimethylformamide (DMF), contrasting with the ethanol/water system used for simpler imidazoles .
  • Implications :
    • Substituent flexibility (Cl vs. F) minimally affects crystal packing but alters electronic properties, impacting applications in optoelectronics .

2-(4-Fluorophenyl)-1H-benzo[d]imidazole

  • Structural Features :
    • A benzimidazole derivative lacking methyl substituents. The extended π-system enhances fluorescence intensity compared to the dimethyl-substituted target compound .
  • Synthesis: Synthesized in 92% yield via condensation of 1,2-phenylenediamine and 4-fluorobenzaldehyde under mild conditions (ethanol/water, sodium metabisulfite) .
  • Applications: Potential as a metabolic modulator due to improved solubility from the unsubstituted benzimidazole core .

Key Comparative Data

Property 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole Compound 5 (Fluorophenyl-thiazole)
Dihedral Angle (Imidazole vs. Aryl) N/A 76.46° (methoxyphenyl), 40.68° (fluorophenyl) Perpendicular fluorophenyl orientation
Synthetic Yield Not reported Not reported >85%
Key Interactions C–H···F, van der Waals C–H···π, C–H···O (methoxy) π-π stacking, halogen bonding
Fluorescence Application Limited data Metal ion sensing Optoelectronic materials

Discussion of Substituent Effects

  • Electron-Withdrawing Groups (F, Cl) :
    • Fluorine increases electronegativity, enhancing fluorescence quenching efficiency in chemosensors .
    • Chlorine in Compound 4 slightly reduces π-conjugation compared to fluorine, affecting charge transport in materials .
  • Electron-Donating Groups (OCH₃) :
    • Methoxy groups in 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole improve solubility but reduce thermal stability due to weaker intermolecular forces .

Biological Activity

1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C10H10FN3\text{C}_10\text{H}_{10}\text{F}\text{N}_3

This compound features a fluorophenyl group and two methyl groups attached to the imidazole ring, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, research indicates that various imidazole compounds exhibit significant activity against a range of pathogens. A study evaluating the minimum inhibitory concentration (MIC) of related imidazole derivatives found that certain compounds demonstrated strong antimicrobial effects, suggesting that this compound could possess similar properties due to its structural similarities .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogenMIC (µg/mL)
This compoundStaphylococcus aureus0.22
Other derivativeEscherichia coli0.25

Anti-inflammatory Properties

Imidazole derivatives are known for their anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit cytokine release and exhibit anti-inflammatory activity . The mechanism often involves modulation of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases.

Analgesic Activity

In recent evaluations, imidazole analogs have been reported to exhibit significant analgesic effects. For example, a related compound demonstrated an analgesic activity of 89% at a dosage of 100 mg/kg body weight . This suggests that this compound might also share this property and could be explored further for pain management applications.

The biological activity of imidazoles is often attributed to their ability to interact with various biological targets:

  • GABA-A Receptor Modulation : Some imidazole derivatives act as positive allosteric modulators at GABA-A receptors, which are crucial in regulating neuronal excitability . This interaction can influence neurotransmitter release and has implications for treating neurological disorders.
  • Cytokine Inhibition : Imidazoles can inhibit the release of pro-inflammatory cytokines, thereby reducing inflammation and pain . This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies have explored the pharmacological potential of imidazole derivatives:

  • GABA-A Receptor Study : A study identified several imidazo[1,2-a]pyridine derivatives as promising GABA-A receptor modulators with favorable metabolic stability. The findings suggest that structural modifications similar to those in this compound could enhance receptor affinity and selectivity .
  • Antimicrobial Evaluation : In vitro tests on related compounds showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating that structural variants may retain or enhance these properties .

Q & A

Q. What synthetic methodologies are commonly employed for 1-(4-Fluorophenyl)-2,5-dimethyl-1H-imidazole, and how can reaction parameters be optimized?

The compound is typically synthesized via a multi-step condensation reaction. A representative method involves reacting 3,5-dimethylaniline, 4-fluorobenzaldehyde, and ammonium acetate in acetic acid under reflux for extended periods (e.g., 7 days) to promote cyclization. Purification via column chromatography (using dichloromethane/hexane gradients) followed by slow evaporation of solvent yields crystals suitable for X-ray diffraction . Optimization of yield and purity requires careful control of stoichiometry, temperature (e.g., 333 K initiation), and reaction duration.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation and crystal packing. Key parameters include bond lengths, angles (e.g., imidazole ring planarity with deviations <0.002 Å), and dihedral angles between aromatic rings (e.g., 77.6° between imidazole and fluorophenyl groups) . Complementary techniques like NMR (for proton environment analysis) and IR (for functional group identification) validate molecular integrity. Hydrogen-bonding interactions (e.g., C–H⋯π) are identified through crystallographic data .

Advanced Research Questions

Q. How can crystallographic software resolve ambiguities in molecular geometry or data contradictions?

Programs like SHELXL refine crystal structures by iteratively optimizing atomic coordinates and displacement parameters against diffraction data. Discrepancies in R-factors (e.g., 0.039–0.159 across studies) may arise from data quality or refinement strategies. Validation tools like PLATON or checkCIF flag outliers (e.g., unusual bond distances) and assess data-to-parameter ratios (>12:1 recommended) to ensure reliability . For example, geometric restraints can be applied to methyl groups to address thermal motion artifacts .

Q. What role do intermolecular interactions play in crystal packing, and how are they analyzed quantitatively?

Hydrogen-bonding patterns and π–π interactions dictate packing efficiency. Graph set analysis (e.g., Etterm notation ) classifies hydrogen-bond motifs (e.g., C–H⋯F or C–H⋯π ) into discrete patterns (chains, rings). Software like Mercury visualizes these interactions, while computational tools calculate interaction energies (e.g., Hirshfeld surface analysis) to correlate packing with physicochemical properties . For instance, weak C–H⋯π interactions in the title compound contribute to layered crystal architectures .

Q. How can synthetic byproducts or polymorphism affect crystallographic interpretations?

Byproducts (e.g., unreacted starting materials) may co-crystallize, altering unit cell parameters or symmetry. Polymorphism screening via solvent-mediated recrystallization (e.g., using DCM/ethanol) helps isolate pure phases. Discrepancies in unit cell dimensions (e.g., monoclinic vs. triclinic systems) across studies necessitate careful comparison of space groups and Z-values .

Q. What strategies validate the electronic environment of fluorinated substituents in this compound?

X-ray charge density analysis or DFT calculations (e.g., B3LYP/6-311++G ) map electron distribution around the fluorophenyl group. Experimental validation includes analyzing C–F bond lengths (typically ~1.35 Å) and anisotropic displacement parameters to assess resonance effects. Contrasts between calculated and observed dipole moments can reveal inductive or mesomeric influences .

Methodological Workflow Tables

Q. Table 1: Key Crystallographic Parameters from Representative Studies

ParameterValue (Study 1) Value (Study 2)
Space groupMonoclinic, P2₁/nMonoclinic, P2₁/c
R-factor0.0520.039
Dihedral angle (imidazole/fluorophenyl)26.93°27.8°
C–H⋯π distance (Å)3.453.52

Q. Table 2: Optimization of Synthetic Conditions

ParameterOptimal RangeImpact on Yield/Purity
Reaction time5–7 daysLonger durations improve cyclization but risk decomposition
Temperature333 K (initiation)Higher temps accelerate kinetics but may reduce selectivity
Solvent systemAcetic acid/DCMPolar aprotic solvents enhance solubility of intermediates

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